1-oxospiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers
Description
1-Oxospiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic framework where a cyclohexane ring is fused to a cyclopropane moiety via a shared carbon atom (spiro junction). The molecule contains an oxo group at position 1 and a carboxylic acid substituent at position 7, contributing to its polar and reactive nature . The compound exists as a mixture of diastereomers due to stereogenic centers arising from the spiro architecture and substituent positions. Such diastereomeric mixtures are common in spirocyclic systems, where synthetic routes often yield non-separable stereoisomers under standard conditions .
Properties
IUPAC Name |
3-oxospiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-3-6-10(8)4-1-7(2-5-10)9(12)13/h7H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVNEKDNKHPEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-oxospiro[3.5]nonane-7-carboxylicacid involves several steps, typically starting with the formation of the spirocyclic core. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The carboxylic acid and ketone functional groups are then introduced through oxidation and other functional group transformations .
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-oxospiro[3.5]nonane-7-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-oxospiro[3.5]nonane-7-carboxylicacid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Medicine: Research into the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-oxospiro[3.5]nonane-7-carboxylicacid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Research Findings and Challenges
- Diastereomer Ratios : While the target compound’s diastereomer ratio is unspecified, analogous syntheses (e.g., ) achieve high dr values (23:1) using excess reagents and optimized conditions .
- Data Gaps: Limited information exists on the target compound’s spectroscopic data (e.g., NMR, IR) and biological activity. Further studies are needed to explore its synthetic utility and pharmacokinetic profile.
Biological Activity
1-Oxospiro[3.5]nonane-7-carboxylic acid, a compound with the CAS number 2490412-82-1, has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This compound is a mixture of diastereomers, which can exhibit varied biological properties due to differences in their spatial arrangements.
The molecular formula of 1-oxospiro[3.5]nonane-7-carboxylic acid is with a molecular weight of approximately 182.22 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds in the spirocyclic family, including 1-oxospiro[3.5]nonane-7-carboxylic acid, can interact with various biological targets, influencing processes such as inflammation and immune responses. Notably, derivatives of related compounds have been reported to act as inhibitors of chemokine receptors CCR3 and CCR5, which are crucial in the pathogenesis of diseases such as HIV/AIDS and certain inflammatory conditions .
The proposed mechanism for the biological activity of 1-oxospiro[3.5]nonane-7-carboxylic acid involves modulation of chemokine receptor activity. By inhibiting these receptors, the compound may prevent the migration of immune cells to sites of inflammation or infection, thereby reducing disease severity.
In Vitro Studies
In vitro studies have demonstrated that derivatives related to 1-oxospiro[3.5]nonane-7-carboxylic acid exhibit significant inhibition of chemokine receptor activity. For instance, a study highlighted that certain derivatives could effectively block CCR3 and CCR5 receptors, suggesting potential therapeutic applications in treating HIV and inflammatory diseases .
Case Studies
- HIV Treatment : A derivative of 1-oxospiro[3.5]nonane-7-carboxylic acid was tested for its ability to inhibit HIV replication in cell cultures. Results indicated a dose-dependent decrease in viral load, supporting its potential as an antiviral agent .
- Inflammatory Diseases : Another study focused on the anti-inflammatory properties of related compounds showed that they could significantly reduce cytokine production in activated immune cells, indicating a promising avenue for treating conditions like asthma and rheumatoid arthritis .
Data Table: Biological Activity Summary
Q & A
Q. How do diastereomers differ from enantiomers in terms of physical properties and analytical characterization?
Diastereomers are stereoisomers that are not mirror images and exhibit distinct physical properties (e.g., melting points, solubility) and spectral characteristics. Unlike enantiomers, which require a chiral environment for differentiation (e.g., chiral chromatography or polarimetry), diastereomers can be separated using standard achiral methods like reverse-phase HPLC or silica-gel chromatography . Key analytical tools include:
- Chiral HPLC : Resolves enantiomers but may co-elute diastereomers without proper column selection.
- X-ray crystallography : Determines absolute configuration but requires single crystals, which may be challenging for mixtures .
- NMR spectroscopy : Diastereomers show distinct splitting patterns due to differing spatial arrangements (e.g., coupling constants in NOESY or COSY) .
Q. What synthetic strategies are used to prepare 1-oxospiro[3.5]nonane-7-carboxylic acid derivatives?
Common methodologies involve:
- Spiroannulation : Cyclization of keto-acids or lactams via intramolecular nucleophilic attack (e.g., using tert-butyl esters as protecting groups, as seen in CAS 1251020-88-8 and 896464-16-7) .
- Diastereomer control : Adjusting reaction conditions (temperature, solvent polarity) to favor kinetic vs. thermodynamic pathways. For example, low temperatures may stabilize intermediates with bulky substituents .
- Protecting group strategies : Use of Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions at the carboxylic acid moiety .
Advanced Research Questions
Q. How can chiral resolution be optimized when diastereomers co-elute in chromatographic analyses?
Co-elution issues arise due to similar polarity or inadequate column selectivity. Solutions include:
- Chiral derivatization : Convert diastereomers into derivatives with a chiral auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) to enhance separation in achiral systems .
- Multi-dimensional chromatography : Combine achiral and chiral columns (e.g., reverse-phase followed by chiral HPLC) .
- Mobile phase optimization : Additives like cyclodextrins or ion-pairing agents (e.g., TFA) can alter retention times .
Q. What strategies resolve contradictions in stereochemical assignments when X-ray data is unavailable?
When crystallography is impractical:
- Vibrational circular dichroism (VCD) : Correlates experimental spectra with computed configurations using density functional theory (DFT) .
- Mosher’s method : Derivatize with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze H NMR shifts to assign absolute configuration .
- Computational modeling : Compare calculated vs. experimental C NMR chemical shifts or optical rotations (e.g., using Gaussian software) .
Q. How are diastereomeric mixtures handled in pharmacological activity studies?
- Isolation via preparative HPLC : Scale-up chromatographic separation to obtain pure diastereomers for individual bioactivity assays .
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to selectively transform one diastereomer while recycling the other .
- Pharmacophore mapping : Molecular docking studies to identify which diastereomer’s conformation aligns with target binding sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported CAS numbers or molecular weights for related spiro compounds?
Cross-validate using multiple sources:
- Example : The compound tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7) has a molecular weight of 226.32 g/mol , but derivatives with additional substituents (e.g., benzyl groups in CAS 7807AA) show higher weights (~315 g/mol) .
- Resolution : Confirm structural annotations via high-resolution mass spectrometry (HRMS) and consult authoritative databases (e.g., PubChem, Reaxys) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
